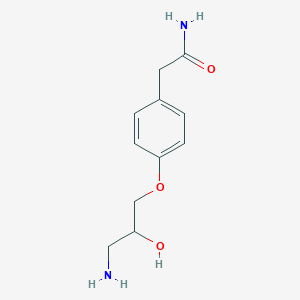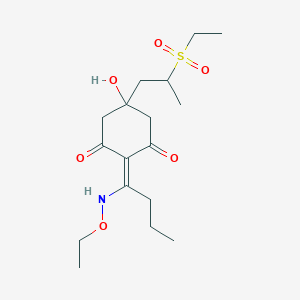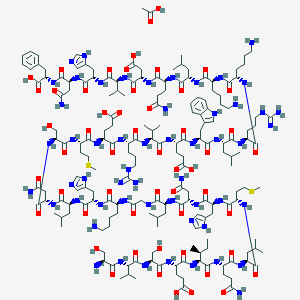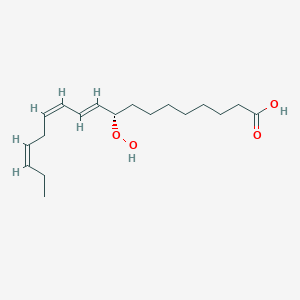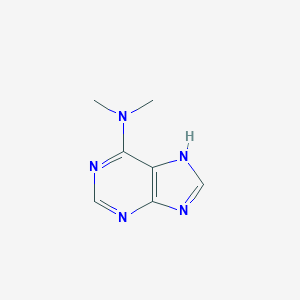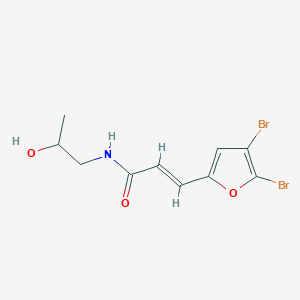
L-Alanyl-L-proline tert-Butyl Ester
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related peptide derivatives often involves strategic modifications to amino acids and the introduction of protective groups to facilitate synthesis and purification. For example, the synthesis and structural analysis of cis- and trans-4-tert-butylprolines from 4-hydroxy-l-proline through substitution with t-BuCuSPhLi highlights the importance of sterically demanding tert-butyl groups in influencing peptide ring puckering effects, which are critical for understanding the synthesis of L-Alanyl-L-proline tert-Butyl Ester derivatives (Koskinen et al., 2005).
Molecular Structure Analysis
Peptide conformations and crystal structures provide essential insights into the molecular structure of peptide derivatives. The crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester, for instance, show similar extended conformations, debunking previous suggestions of folded conformations for these molecules. This underscores the significance of molecular structure analysis in understanding the configuration and stability of peptide derivatives (Marsh et al., 1977).
Chemical Reactions and Properties
The chemical reactivity of L-Alanyl-L-proline tert-Butyl Ester and its analogs involves interactions with various reagents and catalysts, influencing the synthesis pathways and the resulting peptide structures. The study on tert-butyl ester or benzylamide of the dipeptide Pro-Gly as organocatalysts for the asymmetric aldol reaction illustrates how peptide derivatives can act as organocatalysts, showcasing their diverse chemical reactivity and properties (Triandafillidi et al., 2015).
Physical Properties Analysis
The physical properties of peptide derivatives, such as solubility, crystal structure, and thermal stability, are crucial for their application in various fields. For instance, the study on the benzyl ester group of amino acid monomers in chemoenzymatic copolymerization highlights how the ester group significantly affects polymerization efficiency and substrate specificity, reflecting the importance of understanding the physical properties of peptide derivatives (Ageitos et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to form specific structures, are pivotal in defining the applications of peptide derivatives. The synthesis of amino acid-based polyacetylenes and their polymerization analysis offer insights into the reactivity and potential applications of peptide derivatives in creating polymers with specific properties, underscoring the broad utility of understanding these compounds' chemical properties (Gao et al., 2003).
Safety And Hazards
L-Proline t-butyl ester, a similar compound, has been classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3. It may cause respiratory irritation and is harmful if swallowed. It can cause serious eye damage and skin irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended .
Eigenschaften
IUPAC Name |
tert-butyl (2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-8(13)10(15)14-7-5-6-9(14)11(16)17-12(2,3)4/h8-9H,5-7,13H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMSXPOJLIUVKT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513504 | |
| Record name | tert-Butyl L-alanyl-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanyl-L-proline tert-Butyl Ester | |
CAS RN |
29375-30-2 | |
| Record name | tert-Butyl L-alanyl-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



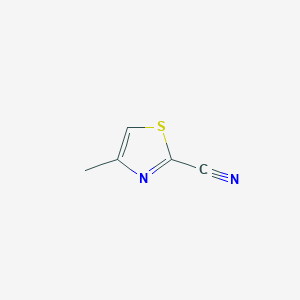
![Hydroxy{[(4-methylphenyl)acetyl]amino}acetic acid](/img/structure/B21622.png)
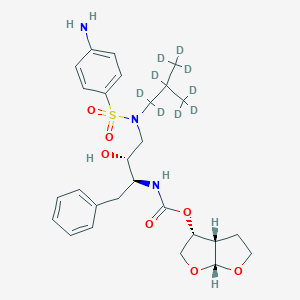
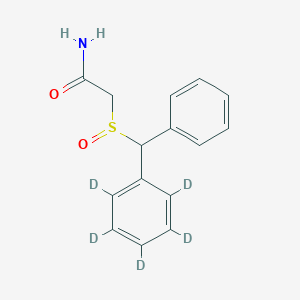
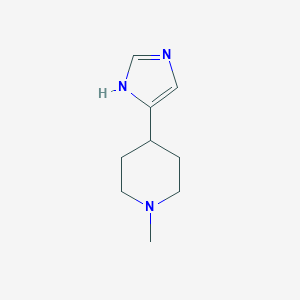
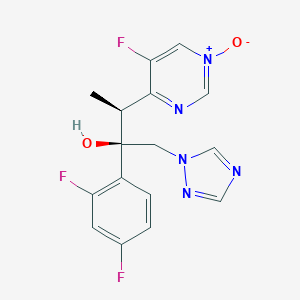
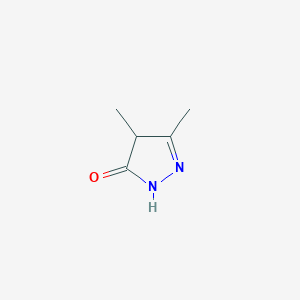
![2,3,5,6-Tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B21644.png)
